1H-Pyrrolo[3,2-c]quinoline-1,4-dicarboxylic acid, 8-bromo-2,3,3a,4,5,9b-hexahydro-, 1-(1,1-dimethylethyl) 4-ethyl ester
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Overview
Description
1-(tert-Butyl) 4-ethyl (3aR,4R,9bR)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 4-ethyl (3aR,4R,9bR)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid groups with tert-butyl and ethyl alcohols under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 4-ethyl (3aR,4R,9bR)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced pyrroloquinoline derivative.
Substitution: Formation of substituted pyrroloquinoline derivatives.
Scientific Research Applications
1-(tert-Butyl) 4-ethyl (3aR,4R,9bR)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 4-ethyl (3aR,4R,9bR)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrroloquinoline core play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyl) 4-ethyl (3aR,4R,9bR)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(tert-Butyl) 4-ethyl (3aR,4R,9bR)-8-chloro-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Uniqueness
1-(tert-Butyl) 4-ethyl (3aR,4R,9bR)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C19H25BrN2O4 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 8-bromo-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1,4-dicarboxylate |
InChI |
InChI=1S/C19H25BrN2O4/c1-5-25-17(23)15-12-8-9-22(18(24)26-19(2,3)4)16(12)13-10-11(20)6-7-14(13)21-15/h6-7,10,12,15-16,21H,5,8-9H2,1-4H3 |
InChI Key |
NNDMZXUIUCVUMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CCN(C2C3=C(N1)C=CC(=C3)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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